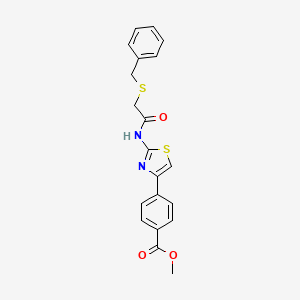

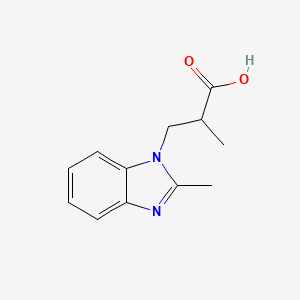

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-3-(2-methyl-benzoimidazol-1-yl)-propionic acid (2M3MBP) is a synthetic organic compound belonging to the class of benzoimidazoles. It is a versatile molecule with a wide range of applications in scientific research and laboratory experiments. 2M3MBP has been found to possess several biochemical and physiological effects, as well as advantageous properties for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

- Novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as plant-pathogenic fungi. Some of these compounds demonstrated superior in vitro activities compared to standard drugs, indicating their potential as antimicrobial agents (Rajanarendar et al., 2008).

Fluorescent Applications

- Research into developing the {M(CO)3}+ core for fluorescence involved synthesizing tridentate ligands derived from benzimidazole and investigating their reactions with [NEt4]2[Re(CO)3Br3]. These studies resulted in complexes exhibiting significant fluorescence, showcasing the utility of benzimidazole derivatives in fluorescent applications (Wei et al., 2006).

Antihypertensive Activity

- The synthesis and biological evaluation of benzimidazole derivatives for their antihypertensive activity revealed potent effects. These compounds were synthesized and characterized by various spectroscopic techniques, and their antihypertensive activity was assessed, showing promising results (Sharma et al., 2010).

Anticancer Activity

- Benzimidazole-based mono/dinuclear Zn(II) complexes were constructed and their biological activities against four human cancer cell lines were estimated. The cytotoxicity research indicated that these complexes, especially complex 1, showed higher cytotoxic properties in vitro against carcinoma cells, suggesting their potential as anticancer agents (Zhao et al., 2015).

Polymerization and Material Science

- Studies on the "living"/controlled polymerization of methyl acrylate mediated by dithiocarbamates under γ-ray irradiation explored using benzimidazole-derived dithiocarbamate structures as RAFT agents. This research highlights the application of benzimidazole derivatives in the field of polymer science and material engineering (Zhou et al., 2007).

Corrosion Inhibition

- The effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1, 3, 4-oxadiazoles for mild steel in sulphuric acid was studied. The research demonstrated the compounds' ability to act as corrosion inhibitors, which is crucial for protecting industrial materials (Ammal et al., 2018).

Eigenschaften

IUPAC Name |

2-methyl-3-(2-methylbenzimidazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8(12(15)16)7-14-9(2)13-10-5-3-4-6-11(10)14/h3-6,8H,7H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUQGGHIAQQHRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2816282.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2816285.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3-fluorobenzonitrile](/img/structure/B2816292.png)

![N-[(2-Chloro-6-fluorophenyl)methyl]-N-[(3R,4S)-4-hydroxyoxolan-3-yl]prop-2-enamide](/img/structure/B2816296.png)

![(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2816297.png)

![ethyl 4-(2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamido)piperidine-1-carboxylate](/img/structure/B2816298.png)